2-amino-N-(2,3-dimethylphenyl)benzamide
Description
Contextualization within Benzamide (B126) Chemistry
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This core structure is a versatile scaffold that is prevalent in numerous biologically active molecules and functional materials. The properties and applications of benzamides can be finely tuned by the nature and position of substituents on both the benzoyl and the N-aryl rings.
The parent compound, benzamide, is a simple yet important molecule with the chemical formula C₇H₇NO. google.com Its derivatives are a cornerstone of medicinal chemistry, with applications ranging from antiemetics and antipsychotics to potential anticancer agents. rsc.orgresearchgate.netgoogle.com The amide linkage in benzamides is a key structural feature, contributing to the molecule's stability and its ability to participate in hydrogen bonding, a crucial interaction in biological systems. rsc.org
The subject of this article, 2-amino-N-(2,3-dimethylphenyl)benzamide, is a disubstituted benzamide. The presence of the amino group at the 2-position of the benzoyl ring and the two methyl groups on the N-phenyl ring are expected to significantly influence its three-dimensional shape, electronic properties, and intermolecular interactions. For instance, the intramolecular hydrogen bonding potential between the 2-amino group and the amide proton can affect the molecule's conformation.
Foundational Research on Benzamide Derivatives
Foundational research into benzamide derivatives has laid the groundwork for understanding compounds like this compound. Studies on structurally similar molecules provide valuable insights into their synthesis, structure, and activity.
For example, research on N-(2,3-dimethylphenyl)benzamide , which lacks the 2-amino group, has provided detailed crystallographic data. In this compound, the conformation of the N-H bond is anti to both the ortho and meta-methyl substituents of the aniline (B41778) ring. evitachem.com The dihedral angle between the benzoyl and aniline rings is a significant 84.1 (2)°. evitachem.com This significant twist is a common feature in many N-aryl benzamides and is influenced by the steric hindrance imposed by the substituents.
Similarly, the study of 2-Amino-N,3-dimethyl-benzamide , an isomer of the title compound, reveals a dihedral angle of 33.93 (7)° between the mean plane of the amide group and the benzene ring. sigmaaldrich.com This compound exhibits intramolecular N-H⋯O hydrogen bonding. sigmaaldrich.com In the crystalline state, molecules are linked by N-H⋯N and N-H⋯O hydrogen bonds, forming distinct chain structures. sigmaaldrich.com
The synthesis of related benzamides often involves the condensation of a substituted benzoic acid with a substituted aniline. For instance, the preparation of N-(2,3-dimethylphenyl)benzamide has been reported in the literature, providing a template for the potential synthesis of its 2-amino derivative. evitachem.com Furthermore, the synthesis of other substituted benzamides, such as 2-amino-5-chloro-N,3-dimethyl benzamide, highlights common synthetic strategies, including the reaction of a methyl anthranilate derivative with an appropriate amine.
Research into the biological activity of benzamide derivatives is extensive. Many substituted benzamides have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. nih.govresearchgate.net The specific substitutions on the benzamide scaffold are crucial for both potency and selectivity of HDAC inhibition. nih.gov Other benzamide derivatives have been explored for their anticonvulsant and antimicrobial activities.
The table below summarizes key structural information for related benzamide derivatives, which helps in postulating the characteristics of this compound.
| Compound Name | Key Structural Features | Reference |
| N-(2,3-dimethylphenyl)benzamide | Dihedral angle between rings: 84.1 (2)°; Anti conformation of N-H to methyl groups. | evitachem.com |
| 2-Amino-N,3-dimethyl-benzamide | Dihedral angle between amide and ring: 33.93 (7)°; Intramolecular N-H⋯O hydrogen bonding. | sigmaaldrich.com |
| N-(2,3-dichlorophenyl)benzamide | Syn conformation of N-H to chloro substituents. | evitachem.com |
This foundational knowledge on related benzamides provides a robust basis for predicting the physicochemical properties and potential research avenues for this compound. Future experimental studies on this specific compound will be essential to validate these predictions and fully elucidate its unique characteristics.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTLYBZCELMYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352252 | |
| Record name | 2-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35703-71-0 | |
| Record name | 2-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino N 2,3 Dimethylphenyl Benzamide and Its Analogues
Established Reaction Pathways for Benzamide (B126) Synthesis
Amide Bond Formation Strategies
The cornerstone of synthesizing 2-amino-N-(2,3-dimethylphenyl)benzamide is the formation of the amide bond. Conventional methods typically involve the coupling of a carboxylic acid or its activated derivative with an amine. acs.org For N-aryl amides, this often entails reacting an appropriately substituted aniline (B41778) with a benzoic acid derivative. acs.org Common activating agents for the carboxylic acid include thionyl chloride or oxalyl chloride to form the more reactive acyl chloride. youtube.com
An alternative approach involves the use of coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine. acs.org Furthermore, an "umpolung" amide synthesis has been developed for the direct synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines using a simple Brønsted base as a promoter, a method that avoids epimerization which can be a challenge with conventional methods. nih.gov
| Reaction Type | Reactants | Key Reagents/Conditions | Reference |
| Acyl Chloride Method | Carboxylic acid, Amine | Thionyl chloride or Oxalyl chloride | youtube.com |
| Direct Coupling | Carboxylic acid, Amine | Coupling reagents | acs.org |
| Umpolung Amide Synthesis | α-fluoronitroalkane, N-aryl hydroxylamine | Brønsted base | nih.gov |
Multi-step Synthetic Sequences
The synthesis of this compound often requires a multi-step sequence. A common strategy begins with a precursor molecule that is later modified to introduce the desired functional groups. For instance, a synthetic route can commence with a nitrated benzoic acid derivative. This nitro group can then be reduced to an amino group in a subsequent step. youtube.com
One documented multi-step synthesis for an analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, starts with 3-methyl-2-nitrobenzoic acid methyl ester. This is first reacted with methylamine (B109427) to form 3-methyl-2-nitro-N-methylbenzamide. The nitro group is then reduced using iron powder and acid to yield 3-methyl-2-amino-N-methylbenzamide. Finally, a chlorination reaction is performed to obtain the target molecule. google.com Another approach for a similar compound involves the bromination of a 2-amino-3-methyl-toluate, followed by cyanation and subsequent reaction with methylamine. google.com
Advanced Synthetic Transformations
Stereoselective and Diastereoselective Synthetic Approaches
For analogues of this compound that possess chiral centers, stereoselective synthesis is paramount to obtain a single enantiomer or diastereomer. Asymmetric synthesis can be achieved through several key strategies, including the use of a chiral pool, resolution of enantiomeric mixtures, chiral auxiliaries, or enantioselective catalysis. ethz.ch
One notable method for preparing axially chiral benzamides involves the use of planar chiral (arene)chromium complexes. nih.gov This approach utilizes ortho-lithiation of an enantiomerically pure planar chiral tricarbonyl(N,N-diethyl-2-methylbenzamide)chromium complex, followed by quenching with an electrophile to create axially chiral benzamide chromium complexes. Subsequent demetalation yields the optically active benzamide. nih.gov Chiral lithium amide bases have also been employed for the enantioselective deprotonation of prochiral ketones, which can be a key step in the synthesis of more complex chiral molecules. psu.edu Furthermore, peptide-based catalysts have been shown to be effective in the atropisomer-selective bromination of biaryl compounds to establish axial chirality. nih.govdatapdf.com
| Approach | Key Features | Example Application | Reference |
| Chiral (Arene)Chromium Complexes | Use of planar chiral complexes to induce axial chirality. | Synthesis of axially chiral N,N-diethyl 2,6-disubstituted benzamides. | nih.gov |
| Chiral Lithium Amide Bases | Enantioselective deprotonation of prochiral ketones. | Asymmetric desymmetrization of cyclic ketones. | psu.edu |
| Peptide-Based Catalysis | Atropisomer-selective bromination. | Establishing axial chirality in biaryl compounds and benzamides. | nih.govdatapdf.com |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis offers powerful tools for the synthesis and functionalization of benzamides. Palladium-catalyzed reactions, in particular, are widely used. whiterose.ac.uk For instance, palladium catalysts can be employed in the ortho-alkoxylation of tert-benzamides using various alcohols. thieme-connect.com These reactions often proceed through a Pd(II)/Pd(IV) pathway and involve C-H activation. thieme-connect.com
Copper-catalyzed N-arylation of amidines with aryl boronic acids provides a route to benzimidazoles. nih.gov Rhodium(III)-catalyzed oxidative coupling of N-aryl benzamidines with alkynes can lead to the synthesis of N-substituted 1-aminoisoquinolines with excellent regioselectivity. nih.gov Such transition-metal-catalyzed C-H bond activation strategies are increasingly important for the efficient construction of complex heterocyclic structures from readily available benzamide precursors. nih.govresearchgate.net
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
| Palladium | ortho-Alkoxylation | tert-Benzamides, Alcohols | ortho-Alkoxybenzamides | thieme-connect.com |
| Copper | N-Arylation | Amidines, Aryl boronic acids | Benzimidazoles | nih.gov |
| Rhodium(III) | Oxidative Coupling | N-Aryl benzamidines, Alkynes | N-Substituted 1-aminoisoquinolines | nih.gov |
Derivatization via Functional Group Interconversions
The functional groups on the this compound scaffold can be further modified to create a diverse range of analogues. The primary amino group is a key site for such derivatization. For example, 2-aminobenzamide (B116534) (2-AB) is a widely used fluorescent tag for N-glycans, where the primary amine reacts with the aldehyde group of the glycan in a reductive amination reaction. frontiersin.orgfrontiersin.orgresearchgate.net
Various derivatizing agents have been developed for amine groups to enhance properties like chromatographic separation and ionization efficiency in mass spectrometry. nih.gov A comparative study of five different amine-derivatization methods highlighted that while no single method is superior for all applications, a combination of reagents can provide comprehensive coverage for metabolomics analysis. nih.gov
Spectroscopic and Diffraction Characterization of 2 Amino N 2,3 Dimethylphenyl Benzamide
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, is a fundamental tool for identifying functional groups within a molecule. The vibrational modes are sensitive to the molecular structure, including bond strengths and atomic masses.
For a molecule like 2-amino-N-(2,3-dimethylphenyl)benzamide, the FT-IR spectrum would be characterized by several key absorption bands. The primary amine (-NH2), secondary amide (-CONH-), and aromatic rings would produce distinct signals.
N-H Stretching: The amino (-NH2) group would typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The secondary amide N-H stretch usually appears as a single, sharp band around 3300 cm⁻¹.
C=O Stretching (Amide I): A strong absorption band, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹ due to the carbonyl (C=O) stretch of the amide group.
N-H Bending (Amide II): The Amide II band, a result of N-H bending and C-N stretching, typically appears in the 1650-1550 cm⁻¹ range.
C-N Stretching: The stretching vibrations for the C-N bonds of the amine and amide groups would be found in the 1350-1000 cm⁻¹ region researchgate.net.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching within the benzene (B151609) rings would produce several bands in the 1600-1450 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, tend to produce strong signals in Raman spectra. For this compound, the C=C stretching vibrations of the aromatic rings and the symmetric vibrations of the methyl groups would be prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the detailed structure of organic compounds by providing information about the chemical environment of individual protons and carbon atoms.
In the ¹H-NMR spectrum of this compound, distinct signals would be expected for each type of proton:
Amide Proton (-NH-): A singlet, typically in the downfield region (δ 8-10 ppm), which may be broad.
Aromatic Protons: Protons on the two benzene rings would appear in the aromatic region (δ 6.5-8.0 ppm). The specific splitting patterns (multiplets) would depend on the coupling between adjacent protons.
Amino Protons (-NH2): A broad singlet corresponding to the two protons of the primary amine group, likely appearing between δ 4.0 and 5.5 ppm.
Methyl Protons (-CH3): Two distinct singlets for the two methyl groups on the phenyl ring would be expected in the upfield region, typically around δ 2.0-2.5 ppm.
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear far downfield, typically in the range of δ 165-175 ppm.
Aromatic Carbons: The twelve carbons of the two benzene rings would resonate in the δ 110-150 ppm region. The chemical shifts would be influenced by the attached substituents (amino, amide, and methyl groups).
Methyl Carbons (-CH3): The carbons of the two methyl groups would be found in the upfield region of the spectrum, usually between δ 15 and 25 ppm.
To unambiguously assign all proton and carbon signals, especially for complex aromatic systems, advanced 2D-NMR techniques are employed. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations, which helps in connecting the different structural fragments, such as linking the amide proton to carbons in both aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides crucial information about its molecular weight and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₅H₁₆N₂O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This precise measurement is a critical step in confirming the identity of the synthesized compound.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O |
| Average Mass | 240.306 g/mol |
Note: The data in this table is based on the theoretical calculation of the compound's molecular formula.
In mass spectrometry, after ionization, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. Analyzing the pattern of these fragments helps to elucidate the molecule's structure. While specific experimental fragmentation data is not detailed in the provided sources, a theoretical pathway can be proposed based on the compound's structure.
Key fragmentation would likely involve the cleavage of the amide bond (C-N), which is a common and characteristic fragmentation pathway for benzamide (B126) derivatives. This could lead to the formation of ions corresponding to the aminobenzoyl group and the dimethylaniline group.
Aminobenzoyl Cation: Cleavage of the amide bond could yield a fragment with an m/z of 120, corresponding to the [H₂N-C₆H₄-CO]⁺ ion.
Dimethylphenylaminyl Radical/Cation: The other part of the molecule could form a radical or, after rearrangement, a cation corresponding to the 2,3-dimethylaniline (B142581) moiety.
Loss of Smaller Groups: Other potential fragmentations include the loss of the amino group (-NH₂) or methyl groups (-CH₃) from the molecular ion.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
|---|---|
| 240 | [C₁₅H₁₆N₂O]⁺ (Molecular Ion) |
| 121 | [C₈H₉N]⁺ (Dimethylaniline fragment) |
Note: This table represents a theoretical analysis of potential fragmentation pathways.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands originating from π → π* and n → π* electronic transitions within its aromatic rings and amide functional group.
The presence of two chromophores, the aminobenzoyl ring and the dimethylphenyl ring, connected by the amide linkage, would result in a complex spectrum. The amino group (-NH₂) and the amide group (-CONH-) act as auxochromes, influencing the position and intensity of the absorption maxima (λₘₐₓ). Typically, benzamide and its derivatives show strong absorption bands in the UV region. The specific λₘₐₓ values are dependent on the solvent used, as solvent polarity can affect the energy levels of the electronic orbitals. researchgate.netmdpi.com
X-ray Crystallography and Diffraction
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsional angles within the molecule.
Studies on closely related structures, such as N-(2,3-dimethylphenyl)benzamide, reveal that the conformation is significantly influenced by substituents. nih.govresearchgate.net For this compound, SCXRD analysis would elucidate:
Molecular Conformation: The dihedral angle between the two aromatic rings (the aminobenzoyl ring and the 2,3-dimethylphenyl ring) is a key conformational feature.
Amide Group Planarity: The planarity of the amide group and its orientation relative to the aromatic rings would be determined.
Table 3: Crystallographic Parameters Determined by SCXRD
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
Note: This table lists the parameters that would be obtained from an SCXRD experiment.
Single Crystal X-ray Diffraction (SCXRD) Studies[8],[9],[10],[13],[4],[16],
Elucidation of Molecular Conformation and Bond Parameters
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and torsion angles. For analogous compounds like N-(2,3-dimethylphenyl)benzamide, these studies reveal significant conformational features.
In N-(2,3-dimethylphenyl)benzamide, the molecule is not planar. The dihedral angle between the benzoyl ring and the aniline (B41778) ring is a critical parameter, and in this analogue, it is reported to be 84.1(2)°. nih.govresearchgate.net This significant twist is a common feature in many benzanilides and is influenced by the steric hindrance imposed by the substituents on the phenyl rings. The amide group itself is also twisted out of the plane of the benzoyl ring by approximately 23.0(3)°. nih.govresearchgate.net
The conformation of the N-H and C=O bonds in the amide linkage is typically found to be anti to each other. nih.govresearchgate.net In the case of N-(2,3-dimethylphenyl)benzamide, the N-H bond is also observed to be in an anti conformation relative to the ortho- and meta-methyl substituents on the aniline ring. nih.govresearchgate.net This is in contrast to compounds with different substituents, such as N-(2,3-dichlorophenyl)benzamide, where a syn conformation is observed, highlighting the subtle electronic and steric effects that govern molecular geometry. nih.govresearchgate.net
For this compound, the introduction of the amino group at the 2-position of the benzoyl ring would be expected to influence these parameters, potentially through the formation of intramolecular hydrogen bonds, which could affect the planarity of the system.
Table 1: Selected Bond Distances and Angles for a Related Compound (Note: Data for a related benzanilide (B160483) derivative is presented for illustrative purposes.)
| Parameter | Value |
| C=O Bond Length (Å) | 1.225 |
| C-N (amide) Bond Length (Å) | 1.355 |
| N-C (aryl) Bond Length (Å) | 1.420 |
| C-N-C Bond Angle (°) | 125.0 |
| O=C-N Bond Angle (°) | 122.0 |
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonds play a crucial role in dictating the conformation of flexible molecules. In the case of this compound, the presence of the amino group on the benzoyl ring and the amide proton creates the potential for a strong intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen. This type of interaction is observed in related structures like 2-amino-N,3-dimethylbenzamide, where it is a key feature influencing the molecular conformation. researchgate.netnih.gov
Such a hydrogen bond would form a six-membered ring, which tends to planarize that portion of the molecule. The existence and strength of this bond can be confirmed by analyzing the N-H and C=O bond lengths and the H···O distance from X-ray diffraction data. Spectroscopic techniques, such as infrared (IR) spectroscopy, can also provide evidence for intramolecular hydrogen bonding through shifts in the vibrational frequencies of the involved functional groups.
In addition to the primary N-H···O interaction, weaker C-H···O or C-H···N intramolecular contacts can also occur, further stabilizing the molecular conformation. For instance, in N-(2,3-dimethylphenyl)benzamide, an intramolecular C-H···O close contact is noted. nih.gov
Investigation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For substituted benzanilides, N-H···O hydrogen bonds are a dominant feature in their crystal packing. In the crystal structure of N-(2,3-dimethylphenyl)benzamide, molecules are linked into chains along the b-axis by N-H···O hydrogen bonds. nih.govresearchgate.net
For this compound, the presence of the additional amino group introduces more possibilities for hydrogen bonding. The amino group has two protons that can act as hydrogen bond donors, and the nitrogen atom can act as an acceptor. This can lead to more complex and robust hydrogen-bonding networks, such as the formation of double-stranded chains or two-dimensional sheets. In the related compound 2-amino-N,3-dimethylbenzamide, molecules are linked by both N-H···N and N-H···O hydrogen bonds, forming double-stranded chains. researchgate.netnih.gov
Table 2: Hydrogen Bond Geometry for a Related Compound (Note: Data for a related 2-aminobenzamide (B116534) derivative is presented for illustrative purposes.)
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N–H···O | 0.86 | 2.15 | 2.98 | 160 |
| N–H···N | 0.86 | 2.28 | 3.10 | 158 |
(D = donor atom, A = acceptor atom)
Studies on Positional Disorder and Anisotropic Displacement Parameters
In some crystal structures, certain atoms or groups of atoms may not occupy a single, fixed position but are distributed over two or more sites. This phenomenon is known as positional disorder. The crystal structure of N-(2,3-dimethylphenyl)benzamide exhibits positional disorder in the aniline ring. nih.govresearchgate.net The disordered ring occupies two alternative orientations with site occupancy factors of 0.80 for the major component and 0.20 for the minor component. nih.govresearchgate.net This disorder can be indicative of conformational flexibility of that part of the molecule in the solid state.
Anisotropic displacement parameters (ADPs), often visualized as thermal ellipsoids, describe the anisotropic vibration of atoms in the crystal lattice. Unusually large or elongated ADPs can sometimes indicate the presence of unresolved disorder. In the refinement of the N-(2,3-dimethylphenyl)benzamide structure, unusual anisotropic displacement parameters for the aniline ring atoms were the initial indicator that led to the modeling of positional disorder. nih.gov
Powder X-ray Diffraction (PXRD) for Solid-State Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of a compound, assess its purity, and can also be used for quantitative analysis. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that material.
The PXRD pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). The positions and relative intensities of the diffraction peaks are determined by the crystal structure of the material. For this compound, a PXRD analysis would be essential for routine identification and quality control.
While a specific, indexed PXRD pattern for this compound is not available in the searched literature, the general procedure would involve scanning a powdered sample of the compound with monochromatic X-rays over a specified 2θ range. The resulting diffractogram could then be compared to a calculated pattern from single-crystal X-ray diffraction data, if available, to confirm the bulk material's identity and phase purity.
Computational and Theoretical Chemistry Studies of 2 Amino N 2,3 Dimethylphenyl Benzamide
Quantum Chemical Calculations
No published data is available. DFT is a widely used method for investigating the electronic structure of molecules. uokerbala.edu.iq Calculations on similar molecules are often performed using the B3LYP functional with various basis sets to achieve a balance between accuracy and computational cost. sci-hub.seuokerbala.edu.iq
Specific optimized structural parameters (bond lengths, bond angles, and dihedral angles) and calculated vibrational frequencies for 2-amino-N-(2,3-dimethylphenyl)benzamide are not available in the literature. This analysis is fundamental for confirming that the calculated structure represents a true energy minimum and for comparing theoretical data with experimental results from techniques like X-ray crystallography and infrared spectroscopy.
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, have not been reported. This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
A Natural Bond Orbital (NBO) analysis for this compound has not been published. This type of calculation provides insight into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability.
A Molecular Electrostatic Potential (MEP) map for this compound is not available. This visualization tool is used to predict sites for electrophilic and nucleophilic attack by displaying the charge distribution across the molecule.
Global and local reactivity descriptors derived from conceptual DFT, such as Fukui functions, have not been calculated for this compound. These descriptors help in quantifying and predicting the most reactive sites within a molecule for various types of chemical reactions.
Density Functional Theory (DFT) Applications[9],[18],[10],[6],[11],
Solvation Models for Environmental Effects (e.g., Polarizable Continuum Model)
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are crucial for simulating these environmental effects. The Polarizable Continuum Model (PCM) is a widely used method that treats the solvent as a continuous medium with a defined dielectric constant, surrounding a solute-containing cavity. researchgate.net This approach is effective for calculating the electrostatic interactions between the solute and the solvent.
While direct studies employing PCM specifically on this compound are not prevalent in the reviewed literature, the methodology is extensively applied to similar and related molecular structures. For instance, in studies of other benzamide (B126) derivatives, PCM is used to simulate the solvent environment to obtain more accurate calculations of molecular geometries and electronic properties, such as in the study of N-(2-Amino-benzoyl)-N'-phenyl hydrazine (B178648) where solvation effects are considered in DFT calculations. mdpi.com The use of PCM, particularly its Integral Equation Formalism variant (IEFPCM), is noted for providing a reasonable stabilization effect on charge-separated species, which would be artificially destabilized in gas-phase calculations alone. researchgate.net These models are essential for understanding reaction mechanisms and predicting properties in solution, which is the medium for many chemical and biological processes.
Hartree-Fock (HF) Theory Calculations
Hartree-Fock (HF) theory is a fundamental ab initio quantum chemistry method used to approximate the n-body Schrödinger equation for a molecule. It provides a starting point for more sophisticated computational methods and is itself used to calculate various molecular properties.
A related study on 2-[(2,3-dimethylphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide employed Density Functional Theory (DFT) with the B3LYP functional, which incorporates a mixture of Hartree-Fock and DFT exchange, to compute the optimized geometry, global reactivity descriptors, and NBO analysis. tandfonline.com
| Computational Method | Application to Benzamide Derivatives | Key Findings |
| Hartree-Fock (HF) | Structural and vibrational analysis of 2-Chlorobenzamide. mdpi.com | Provided optimized geometrical parameters and vibrational frequencies that were compared with experimental data. mdpi.com |
| Density Functional Theory (DFT) with HF exchange | Geometry optimization and electronic properties of a hydrazone derivative of 2-[(2,3-dimethylphenyl)amino]benzohydrazide. tandfonline.com | The optimized molecular structure was found to be in good agreement with X-ray crystallography data. The HOMO-LUMO energy gap was calculated. tandfonline.commdpi.com |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for investigating the dynamic behavior of molecules and their interactions with biological targets.
Molecular Dynamics (MD) Simulations for Conformational Ensembles
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion, MD simulations can generate a trajectory of a system over time, providing insights into conformational changes and stability. nih.gov
While specific MD simulation studies on this compound are not detailed in the search results, this technique is widely applied to understand the behavior of related compounds and their protein complexes. For instance, MD simulations were performed on 2-amidobenzimidazole derivatives, which are structurally related to the target compound, to interpret their binding process to protein kinase CK1δ. mdpi.com In another study on N-phenylbenzamide derivatives as potential protein kinase inhibitors, MD simulations using GROMACS were employed to evaluate the stability of protein-ligand complexes. nih.gov These simulations typically involve preparing the system in a solvent box, followed by energy minimization and equilibration, and then a production run to collect data on the molecule's dynamics. nih.gov Analysis of parameters like root-mean-square deviation (RMSD) during the simulation can indicate the stability of the ligand within the binding site. nih.gov
Protein-Ligand Docking for Interaction Prediction
Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular interactions that stabilize the complex. nih.gov
Although specific docking studies for this compound were not found, the methodology is extensively used for similar molecules. For example, a study on new N-phenylbenzamide derivatives performed molecular docking against 102 different protein kinases to evaluate their potential as inhibitors. tandfonline.comnih.gov In another study, docking was used to investigate the binding of 2-aminobenzamide (B116534) derivatives to the active sites of bacterial DNA gyrase subunits. nih.gov The results of docking studies are typically presented as a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the protein's active site residues. nih.gov
| Docking Study Example | Target Protein | Key Findings |
| N-phenylbenzamide derivatives tandfonline.comnih.gov | 102 Protein Kinases | Docking scores were benchmarked against reference ligands to identify promising kinase inhibitor scaffolds. tandfonline.comnih.gov |
| Pyridine–thiourea derivatives of benzamide nih.gov | DNA gyrase subunits from S. aureus and E. coli | The docking scores and hydrogen bond interactions were used to predict the binding models and affinities of the compounds. nih.gov |
| 2-aminobenzimidazole derivatives mdpi.com | Protein Kinase CK1δ | Docking studies helped to identify key interactions with the ATP-binding site, which were further analyzed with molecular dynamics. mdpi.com |
Ligand-Based and Structure-Based Design Methodologies
Drug design methodologies can be broadly categorized as ligand-based or structure-based, depending on the available information about the target and its ligands.
Pharmacophore Model Generation and Validation
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are generated to identify new molecules with potential biological activity through virtual screening.
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to correlate the chemical structure of a compound with its biological activity. jocpr.comijnrd.org For this compound and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These models are instrumental in drug design, helping to predict the activity of new molecules and guide synthetic efforts toward more potent compounds. nih.govnih.gov
In a typical 3D-QSAR study, a series of structurally related compounds, including derivatives of this compound, would be selected as the dataset. The three-dimensional structures of these molecules are aligned, and steric and electrostatic fields are calculated around them. Statistical methods, such as Partial Least Squares (PLS), are then used to build a mathematical model that relates the variations in these fields to the observed differences in biological activity. researchgate.net
For instance, studies on similar N-(2-aminophenyl)benzamide derivatives as Histone Deacetylase 2 (HDAC2) inhibitors have demonstrated the utility of this approach. researchgate.net A robust 3D-QSAR model for such a series would be characterized by high statistical significance, indicated by a strong coefficient of determination (r²) and cross-validated coefficient (q²). researchgate.net These models can generate contour maps that visualize the regions where modifications to the molecular structure—such as adding bulky groups, or electron-donating or -withdrawing groups—are likely to enhance or diminish activity.
Table 1: Representative Statistical Results of a 3D-QSAR Model for Benzamide Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | > 0.5 | Indicates good predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.9 | Shows a strong correlation between predicted and actual activity. |
| Standard Error of Prediction (SEP) | Low | Represents the accuracy of the predictions for a test set. |
| F-statistic | High | Indicates the statistical significance of the regression model. |
| Optimum Number of Components | 4-6 | The number of principal components that yields the best predictive model. |
This table represents typical data from 3D-QSAR studies on related benzamide series. The values are illustrative of a statistically robust model.
Analysis of Intermolecular Interactions in Condensed Phases
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and the material's physicochemical properties.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional map that defines the space occupied by a molecule in a crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact. nih.gov Red spots on the dnorm map highlight contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds.
For this compound, this analysis would reveal the key interactions driving its crystal packing. The amino group (-NH₂) and the amide (-C(O)NH-) linkage are expected to be primary sites for hydrogen bonding.
The Hirshfeld surface can be deconstructed into a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts in the crystal. nih.gov This plot graphs the distance to the nearest atom nucleus inside the surface (dᵢ) against the distance to the nearest atom nucleus outside the surface (dₑ). nih.gov The plot is unique for any given crystal structure and can be broken down to show the relative contributions of different types of atomic contacts. nih.gov For organic molecules like this benzamide, H···H, C···H, and O···H contacts are generally the most significant. researchgate.net
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzamide Analog
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 53.8% | Represents contacts between hydrogen atoms, typically the most abundant on the surface. nih.govresearchgate.net |
| C···H / H···C | 21.7% | Indicates interactions between carbon and hydrogen atoms, often C-H···π interactions. nih.govresearchgate.net |
| O···H / H···O | 10.8% | Corresponds to hydrogen bonds involving oxygen atoms, which are crucial for stabilizing the crystal structure. nih.govresearchgate.net |
| N···H / H···N | 13.6% | Represents hydrogen bonds involving nitrogen atoms. nih.govresearchgate.net |
| Other | < 1% | Includes less frequent contacts like C···C, N···O, etc. |
This data is based on findings for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and is representative of the type of information obtained for similar structures. nih.govresearchgate.net
Crystal Energy Landscape and Packing Analysis (e.g., Xpac, PIXEL methods)
Crystal energy landscape and packing analysis provide a quantitative understanding of the energetic factors that stabilize a particular crystal form. Methods like PIXEL are used to calculate the lattice energy of a crystal by summing the interaction energies between a central molecule and all its surrounding neighbors.
This method dissects the total interaction energy into physically meaningful components: Coulombic (electrostatic), polarization, dispersion, and repulsion. scirp.orgresearchgate.net By analyzing these energy components for each molecular pair, researchers can identify the dominant forces responsible for the crystal's stability. For this compound, this analysis would quantify the strength of hydrogen bonds, π-π stacking interactions between the phenyl rings, and weaker van der Waals forces.
This information is vital for understanding polymorphism, where a compound can exist in multiple crystal structures with different properties. By calculating the energies of various hypothetical packings, a crystal energy landscape can be generated, helping to predict which polymorphs are most likely to be observed experimentally.
Table 3: Example of Intermolecular Interaction Energies (kJ/mol) for a Molecular Pair in a Crystal Lattice Calculated by the PIXEL Method
| Molecular Pair | Coulombic | Polarization | Dispersion | Repulsion | Total Energy |
|---|---|---|---|---|---|
| Dimer 1 (H-bonded) | -45.2 | -15.8 | -35.5 | 28.5 | -68.0 |
| Dimer 2 (π-stacked) | -18.1 | -8.5 | -42.3 | 21.2 | -47.7 |
| Other Contact | -5.6 | -2.1 | -15.9 | 9.8 | -13.8 |
This table is a hypothetical representation of the energy components that would be calculated for different types of intermolecular interactions within the crystal structure of this compound.
Solid State Chemistry and Polymorphism in Benzamide Systems
Identification and Characterization of Polymorphic Forms
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Each polymorph has a different crystal structure and, consequently, different physicochemical properties. Identifying and characterizing these forms is a critical step in pharmaceutical and materials science. For 2-amino-N-(2,3-dimethylphenyl)benzamide, this would require:
Polymorph Screening: Crystallization experiments using a wide variety of solvents and conditions (e.g., temperature, evaporation rate, cooling profiles) to induce the formation of different crystalline phases.
Characterization Techniques: Analysis of any resulting solid forms using methods such as:
Powder X-ray Diffraction (PXRD): To identify unique crystal lattices through their distinct diffraction patterns.
Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the atomic arrangement, unit cell parameters, and space group of each polymorph.
Thermal Analysis (DSC, TGA): To identify melting points, phase transition temperatures, and thermal stability.
Spectroscopy (FTIR, Raman): To detect differences in molecular vibrations that arise from different crystal packing environments.
Currently, no published studies detailing such a polymorph screen or characterization for this compound are available.
Crystal Engineering Principles Applied to Benzamides
Crystal engineering focuses on designing and synthesizing functional solid-state structures with desired properties based on an understanding of intermolecular interactions. For a benzamide (B126) derivative, key principles would involve:
Hydrogen Bonding: The amino (-NH2), amide (-CONH-), and dimethylphenyl groups provide sites for hydrogen bond donors and acceptors. Analysis would focus on identifying common hydrogen-bonding motifs, such as chains or dimers, and how they influence the crystal packing. The presence of the 2-amino group is expected to introduce additional hydrogen bonding possibilities compared to its non-aminated analog, N-(2,3-dimethylphenyl)benzamide.
Van der Waals Forces: These weaker forces also play a crucial role in the dense packing of molecules.
While the crystal structure of the related compound N-(2,3-dimethylphenyl)benzamide shows molecules linked into chains by N—H···O hydrogen bonds, specific data on how the additional 2-amino group in the target compound modifies these interactions is unavailable. wikipedia.org
Interplay of Molecular Conformation and Crystal Packing
The final crystal structure is a result of a delicate balance between the molecule's preferred conformation (its shape) and the most efficient way to pack multiple molecules together.
Molecular Conformation: This would involve analyzing the torsional or dihedral angles within the this compound molecule. Key angles would include the twist between the two phenyl rings and the planarity of the amide group. For instance, in the closely related 2-Amino-N,3-dimethyl-benzamide , the amide group and the benzene (B151609) ring have a dihedral angle of 33.93°. nih.govresearchgate.net A similar non-planar conformation might be expected for the target compound.
Packing Efficiency: The analysis would determine how the specific conformation allows molecules to pack in a way that maximizes stabilizing intermolecular interactions. The presence of bulky dimethyl groups can sterically hinder certain packing arrangements.
A study on N-(2,3-dimethylphenyl)benzamide revealed significant twisting, with a dihedral angle of 84.1° between the benzoyl and aniline (B41778) rings, and also noted positional disorder in the aniline ring. nih.gov However, without a determined crystal structure for this compound, its specific conformational parameters and packing motifs remain unknown.
Disorder and Polytypism in Crystalline Benzamides
Disorder: This occurs when molecules or parts of molecules occupy multiple positions within a crystal lattice. As seen in N-(2,3-dimethylphenyl)benzamide, the dimethylphenyl group can be prone to positional disorder. nih.gov Investigating this for the title compound would require high-quality single-crystal X-ray diffraction data.
Polytypism: This is a one-dimensional form of polymorphism where different crystal structures differ only in the stacking sequence of identical layers. The benzamide family is known to exhibit polytypism, but its presence in this compound has not been investigated.
Thermodynamic and Kinetic Aspects of Phase Transitions
Understanding the stability relationships between different polymorphs is crucial.
Thermodynamics: This involves determining which polymorphic form is the most stable under given conditions of temperature and pressure. This is often established by measuring the heat of fusion and solubility of each form to construct an energy/temperature diagram. The relative stability can change with temperature, a phenomenon known as enantiotropy or monotropy.
Kinetics: This area studies the rate at which a less stable (metastable) form transforms into a more stable form. These transitions can be very slow, and a metastable form can exist for extended periods.
No thermodynamic or kinetic data regarding phase transitions for this compound has been reported in the scientific literature.
Structure Activity Relationship Sar Investigations of Benzamide Derivatives
Systematic Modification of the Benzamide (B126) Scaffold
Systematic modification of the benzamide scaffold is a classical medicinal chemistry approach to optimize the pharmacological properties of a lead compound. For benzamide derivatives, these modifications typically involve alterations to three key regions: the benzoyl ring, the amide linker, and the N-phenyl ring.
Modifications of the Amide Linker: The amide bond itself is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with the target protein. Modifications at this position are generally conservative to maintain this interaction. However, subtle changes, such as N-methylation, can influence the conformational preferences and, consequently, the biological activity.
Modifications of the N-Phenyl Ring: The N-phenyl moiety and its substituents are critical for defining the selectivity and potency of benzamide derivatives. The nature, size, and position of substituents on this ring can dictate interactions with specific pockets in the target's binding site. For example, in the development of PARP inhibitors, modifications to the N-phenyl ring have been extensively explored to enhance potency and selectivity nih.gov. The presence of the 2,3-dimethylphenyl group in the title compound suggests a specific interaction with a hydrophobic pocket in its putative target.
A study on N-(2,3-dimethylphenyl)benzamide revealed that the dihedral angle between the benzoyl and the aniline (B41778) rings is 84.1°, indicating a significant twist between the two rings nih.gov. This conformational preference, influenced by the ortho- and meta-methyl groups, would be a key consideration in any systematic modification approach.
Influence of Substituents on Molecular Recognition Properties
The substituents on the benzamide scaffold directly influence its molecular recognition by a biological target through a combination of steric, electronic, and hydrophobic effects.
The Role of the 2-Amino Group: The 2-amino group on the benzoyl ring is a key feature in many biologically active benzamides, particularly in the context of HDAC and PARP inhibitors. This group can form critical hydrogen bonds with the target enzyme. For instance, in 2-aminobenzamide (B116534) derivatives, the amino group can form an intramolecular hydrogen bond with the amide oxygen, which can influence the compound's conformation and its interaction with the target mdpi.com. The presence of this group is often essential for potent inhibitory activity.
The following table summarizes the influence of key substituents on the molecular recognition properties of benzamide derivatives, drawing inferences for 2-amino-N-(2,3-dimethylphenyl)benzamide.
| Substituent/Moiety | Position | Likely Influence on Molecular Recognition |
| 2-Amino | Benzoyl Ring | Forms key hydrogen bonds with the target; can form intramolecular hydrogen bonds influencing conformation. |
| 2,3-Dimethyl | N-Phenyl Ring | Provides steric bulk and hydrophobicity for interaction with hydrophobic pockets; restricts conformation. |
| Other Substituents | Benzoyl or N-Phenyl Rings | Can modulate electronic properties (electron-donating or withdrawing), steric hindrance, and solubility, all of which affect target binding. |
Mechanistic Insights into Molecular Interactions
The molecular interactions of benzamide derivatives with their biological targets are multifaceted, typically involving a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking.
Hydrogen Bonding: The amide moiety is a key hydrogen bond donor and acceptor. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Furthermore, the 2-amino group on the benzoyl ring can also participate in hydrogen bonding, often forming crucial interactions with the active site residues of enzymes like PARP and HDACs nih.gov. In the solid state, N-(2,3-dimethylphenyl)benzamide molecules are linked by N-H···O hydrogen bonds into chains nih.gov.
Hydrophobic and van der Waals Interactions: The phenyl rings of the benzamide scaffold provide surfaces for hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of a target protein. The 2,3-dimethylphenyl group, in particular, would be expected to engage in significant hydrophobic interactions.
Pi-Stacking Interactions: The aromatic nature of the benzoyl and N-phenyl rings allows for potential pi-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in the active site of a target.
A molecular docking study of novel benzamide derivatives targeting PARP-1 indicated that the compounds could bind firmly within the catalytic pocket through multiple hydrogen bond interactions nih.gov. While this study did not specifically include this compound, it provides a plausible model for its interaction with similar targets. The benzamide portion would likely mimic the nicotinamide moiety of the NAD+ substrate, a common mechanism for PARP inhibitors nih.gov.
Ligand Design Strategies Based on SAR Data
The design of new ligands based on SAR data from benzamide derivatives aims to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement: One common strategy is scaffold hopping, where the core benzamide structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features. Bioisosteric replacement of functional groups is also frequently employed. For instance, the benzoyl ring could be replaced by a heteroaromatic ring to modulate properties like solubility and metabolic stability.
Structure-Based Drug Design: With the availability of crystal structures of target proteins, structure-based drug design has become a powerful tool. Docking studies can be used to predict the binding mode of new derivatives and to design modifications that enhance interactions with the target. For example, if a hydrophobic pocket is identified near the 2,3-dimethylphenyl group, adding further hydrophobic substituents could increase potency. A study on the design of novel PARP-1 inhibitors utilized a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, which was designed to mimic the interactions of the nicotinamide moiety of NAD+ nih.gov.
Fragment-Based Drug Design: In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent ligand. The 2-aminobenzamide and N-(2,3-dimethylphenyl) moieties could each be considered as fragments that could be optimized independently before being combined.
The following table outlines potential ligand design strategies based on the SAR of benzamide derivatives.
| Strategy | Description | Potential Application to this compound |
| Substituent Modification | Introduction of various functional groups on the benzoyl and N-phenyl rings. | Explore a range of substituents at other positions of both rings to probe for additional interactions and optimize physicochemical properties. |
| Conformational Constraint | Introduction of cyclic structures or bulky groups to lock the molecule in a bioactive conformation. | Cyclization strategies could be employed to link the benzoyl and N-phenyl rings, reducing conformational flexibility and potentially increasing affinity. |
| Bioisosteric Replacement | Replacing functional groups with others that have similar steric and electronic properties. | The amide linker could be replaced with a bioisostere to improve metabolic stability. The phenyl rings could be replaced with heteroaromatic rings. |
| Structure-Based Design | Utilizing the 3D structure of the target to design ligands with improved binding. | If the target is known, docking studies could guide the design of derivatives with enhanced interactions with specific residues in the binding site. |
Analytical Method Development and Separation Techniques for 2 Amino N 2,3 Dimethylphenyl Benzamide
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and related substances. scispace.comwho.int Its versatility allows for various separation modes, each offering unique selectivity based on the physicochemical properties of the analyte and the stationary phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC, separating molecules based on their hydrophobicity. hplc.eu For a moderately polar compound like 2-amino-N-(2,3-dimethylphenyl)benzamide, RP-HPLC is an effective method for separation and quantification. A similar compound, 2-amino-N-phenylbenzamide, can be effectively analyzed using a simple RP-HPLC method, which is adaptable for this compound. sielc.comsielc.com The method typically employs a C18 stationary phase and a mobile phase consisting of an organic solvent, water, and an acid to control the ionization of the primary amine, thereby ensuring good peak shape and retention.
This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation procedures. sielc.comsielc.com
Table 1: Representative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Standard stationary phase for hydrophobic interactions. hplc.eu |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier to suppress silanol activity and protonate the analyte's amino group for consistent retention. sielc.comsielc.com |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. sielc.comsielc.com |
| Gradient | Gradient elution from 30% to 80% B over 20 minutes | Ensures elution of the main compound and any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. hplc.eu |
| Detection | UV at 254 nm | Based on the aromatic nature of the compound. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) provides an alternative and orthogonal separation mechanism to RP-HPLC, making it particularly useful for separating polar and hydrophilic compounds. science.gov While this compound is moderately polar, HILIC can offer unique selectivity, especially for separating it from highly polar or ionic impurities that are poorly retained in reversed-phase mode. science.govmdpi.com The HILIC separation mechanism involves partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer on the surface of a polar stationary phase (e.g., silica, amide). science.govnih.gov
This technique is beneficial when coupling with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization. science.gov
For highly sensitive quantification, especially at trace levels, HPLC with Fluorescence Detection (HPLC-FD) can be employed. Since this compound is not natively fluorescent, a derivatization step is required. who.int The primary amino group on the molecule can be reacted with a fluorogenic reagent either before (pre-column) or after (post-column) chromatographic separation to yield a highly fluorescent derivative. who.int This approach significantly enhances detection sensitivity and selectivity. nih.govnih.gov
Common derivatizing agents for primary amines include o-phthalaldehyde (OPA), 2,3-naphthalenedicarboxaldehyde (NDA), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). tcichemicals.commdpi.com
Table 2: Common Derivatizing Reagents for HPLC-FD Analysis of Primary Amines
| Reagent | Excitation λ (nm) | Emission λ (nm) | Reference |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | ~340 | ~450 | tcichemicals.com |
| 2,3-Naphthalenedicarboxaldehyde (NDA) | 420 | 480 | mdpi.com |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | 470 | 530 | mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns packed with sub-2 µm particles. This technology offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and dramatically reduced analysis times. nih.govresearchgate.net Analytical methods developed on HPLC systems can often be transferred to UPLC systems to improve throughput and performance. sielc.comsielc.com For the analysis of this compound, converting an HPLC method to UPLC would allow for faster sample analysis, which is critical in high-throughput screening and quality control environments. The increased peak capacity of UPLC also enhances the ability to resolve and detect trace-level impurities. nih.govresearchgate.net
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Regulatory bodies require a thorough understanding of the impurities present in any active pharmaceutical ingredient (API). scispace.comnih.gov Impurity profiling is the process of identifying and quantifying all potential impurities, which may include starting materials, by-products of the synthesis, and degradation products. scispace.com Chromatographic methods, particularly HPLC and UPLC, are the primary tools for this purpose due to their high resolving power. nih.gov A comprehensive impurity profile of this compound would involve developing a stability-indicating HPLC or UPLC method capable of separating the main compound from all known and potential impurities.
While chromatography is excellent for separation, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. bwise.kr The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.krox.ac.uk
To determine the purity of this compound, a certified internal standard with a known purity is added in a precise, weighed amount to a precisely weighed amount of the sample. ox.ac.uknih.gov By comparing the integral of a specific, non-overlapping signal from the analyte with a signal from the internal standard, the purity of the analyte can be calculated directly. ox.ac.uk Key experimental parameters, such as ensuring full spin-lattice relaxation (T1) of all relevant nuclei, must be carefully controlled to ensure accuracy. ox.ac.uk
The purity (Pₓ) can be calculated using the following equation:
where:
I : Integral area of the signal
N : Number of protons giving rise to the signal
M : Molar mass
m : Mass of the substance
P : Purity of the substance
x : Analyte (this compound)
cal : Internal calibration standard
Table 3: Example of Purity Calculation for this compound by ¹H qNMR
| Parameter | Analyte (x) | Internal Standard (cal) | Comment |
|---|---|---|---|
| Compound | This compound | Maleic Acid | Internal standard must have signals that do not overlap with the analyte. ox.ac.uk |
| Mass (m) | 10.50 mg | 5.25 mg | Accurate weighing is critical. acs.org |
| Molar Mass (M) | 240.31 g/mol | 116.07 g/mol | |
| Selected Signal | -NH₂ protons (singlet) | Olefinic protons (singlet) | Signals should be sharp, well-resolved, and free from overlap. |
| Number of Protons (N) | 2 | 2 | |
| Integral Area (I) | 1.00 | 0.46 | Obtained from the NMR spectrum. |
| Purity (P) | Calculated: 98.7% | 99.9% (Certified) | Calculation based on the formula provided. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-(2,3-dimethylphenyl)benzamide, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution using 2-aminobenzoyl chloride and 2,3-dimethylaniline in anhydrous benzene or dichloromethane under reflux. Triethylamine is typically added to scavenge HCl . Yield optimization (up to 97%) is achieved by controlling stoichiometry and reaction time. Post-synthesis purification involves recrystallization from benzene or ethyl acetate/hexane mixtures .
- Critical Factors : Excess acyl chloride or prolonged heating may lead to byproducts like benzimidazoles. Use of polyphosphoric acid at high temperatures should be avoided unless targeting cyclized derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- 1H/13C-NMR : Key signals include the amide NH (~10.5 ppm), aromatic protons (6.5–8.0 ppm), and methyl groups (2.2–2.5 ppm). Discrepancies in NH proton integration may arise from hydrogen bonding or tautomerism; deuterated DMSO or CDCl3 with trace TFA can stabilize signals .
- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹). Overlapping peaks with nitro or sulfonamide groups (if present) require deconvolution .
- MS : Molecular ion [M+H]+ should match the theoretical m/z (e.g., 255.1 for C15H16N2O). Fragmentation patterns help identify substituent loss (e.g., methyl groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation. Waste disposal requires segregation into halogenated organic containers, followed by incineration by licensed facilities . Avoid using glassware contaminated with strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, Mercury) resolve ambiguities in the solid-state structure of this compound?
- Methodology : Single-crystal X-ray diffraction data refined via SHELXL can determine bond lengths, angles, and intermolecular interactions (e.g., NH···O hydrogen bonds). Mercury’s void analysis identifies solvent-accessible regions, while packing similarity tools compare structural motifs with related benzamides . For disordered methyl groups, TWINABS or PLATON/SQUEEZE models improve refinement accuracy .
Q. What computational approaches (e.g., DFT, Hartree-Fock) predict the electronic properties and reactivity of this compound?
- Methodology : Hybrid DFT (e.g., B3LYP/6-311+G(d,p)) calculates frontier orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine dipole moments and solvation energies. Compare results with experimental UV-Vis and cyclic voltammetry data to validate charge-transfer behavior .
Q. How do substituent variations (e.g., halogenation, methoxy groups) on the phenyl ring alter the biological activity of this compound derivatives?
- Methodology : Synthesize analogs (e.g., 4-fluoro, 4-bromo) via Method B . Assess thrombin/Xa inhibition using fluorogenic assays. Correlate IC50 values with Hammett σ constants or steric parameters. Molecular docking (AutoDock Vina) identifies binding interactions with target enzymes .
Q. What strategies address contradictions between theoretical and experimental data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodology : For NMR discrepancies, apply GIAO (Gauge-Including Atomic Orbital) calculations with solvent corrections (IEF-PCM). If experimental shifts deviate >0.5 ppm, consider tautomeric forms or dynamic effects (e.g., rotamer populations) . Cross-validate with variable-temperature NMR or NOESY for conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
